molecular formula C17H22ClNO B12424972 Tofenacin Hydrochloride Salt-d4

Tofenacin Hydrochloride Salt-d4

Cat. No.: B12424972
M. Wt: 295.8 g/mol
InChI Key: YAXWIYFUVISXRS-QJUQVXHISA-N
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Description

Theoretical Foundations of Deuterium (B1214612) Labeling

Deuterium labeling is a specialized form of isotopic labeling that utilizes deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. fiveable.memetsol.com The substitution of hydrogen with deuterium is a key strategy in drug development and analytical chemistry due to the unique physical properties conferred by the mass difference. osu.edu Tofenacin (B95592) Hydrochloride Salt-d4 is an example of such a labeled compound, where four hydrogen atoms in the parent molecule, Tofenacin, have been replaced with deuterium atoms.

The core principle of stable isotope incorporation involves replacing an element's most common, lighter isotope with a less abundant, heavier, but stable variant. nih.gov These isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are naturally occurring and not radioactive. metsol.comnih.gov Because they are chemically and functionally almost identical to their lighter counterparts, they can be integrated into molecules to serve as tracers. nih.govmetsol.com Analytical techniques that differentiate based on molecular weight, primarily mass spectrometry, can then detect and distinguish these labeled molecules from their unlabeled endogenous or administered counterparts within complex biological samples like plasma or urine. nih.govnih.gov

Table 1: Comparison of Hydrogen Isotopes

Property Protium (¹H) Deuterium (²H)
Symbol H D
Protons 1 1
Neutrons 0 1
Atomic Mass (Da) 1.007825 2.014102
Natural Abundance ~99.98% ~0.0156% fiveable.me

| Radioactivity | Stable | Stable |

Deuterium is an invaluable probe for tracking chemical reactions and biological processes. fiveable.meosti.gov Its utility stems from its stability and the fact that its greater mass, compared to protium, makes it easily distinguishable in mass spectrometry. osu.edu By incorporating deuterium into a drug molecule, researchers can trace its metabolic fate, identify its metabolites, and study its interaction with biological systems without the need for radioactive labels. nih.govfiveable.me This "label-free" labeling approach allows for the observation of drug uptake and metabolism directly in live cells, minimizing perturbations and potential artifacts. europa.eu Deuterated compounds are also frequently used in Nuclear Magnetic Resonance (NMR) spectroscopy, where deuterated solvents help to reduce background signals and improve the clarity of the spectra. fiveable.me

The change in reaction rate observed when an atom is replaced by one of its isotopes is known as the Kinetic Isotope Effect (KIE). openochem.orgwikipedia.org This phenomenon is rooted in quantum mechanics. numberanalytics.comsustainability-directory.com The key principle is the difference in zero-point energy (ZPE), which is the lowest possible energy a quantum mechanical system can possess. numberanalytics.com A chemical bond involving a heavier isotope, like a carbon-deuterium (C-D) bond, has a lower vibrational frequency and thus a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. openochem.orgwikipedia.org

Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated molecule. wikipedia.org This effect provides powerful insights into reaction mechanisms, particularly for identifying which bonds are broken during the rate-determining step. openochem.org In some cases involving light atoms like hydrogen, quantum mechanical tunneling—where a particle passes through an energy barrier rather than over it—can also contribute to the observed KIE. wikipedia.orgnumberanalytics.com

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, deuterated compounds like Tofenacin Hydrochloride Salt-d4 are indispensable. clearsynth.com They are most commonly employed as internal standards to ensure the precision, accuracy, and robustness of an analytical method. clearsynth.comscispace.com

Table 2: Applications of Deuterated Compounds in Analytical Chemistry

Application Description Benefit
Internal Standard A known quantity of the deuterated compound is added to a sample before analysis. Compensates for sample loss during preparation and variability in instrument response. waters.com
Quantitative Analysis The ratio of the signal from the unlabeled analyte to the deuterated internal standard is measured. Enables precise and accurate determination of the analyte's concentration. clearsynth.comnih.gov
Calibration Used as reference points to create calibration curves for instrument calibration. Reduces measurement errors and ensures linearity. clearsynth.com

| Matrix Effect Compensation | Co-elutes with the analyte, experiencing similar ionization suppression or enhancement. | Corrects for interferences from other components in a complex sample matrix. clearsynth.comreddit.com |

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative bioanalysis with liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov Because a deuterated standard like this compound has nearly identical chemical and physical properties to the unlabeled analyte, it behaves similarly during sample extraction, chromatography, and ionization. scispace.comresearchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in sample preparation and instrument response can be effectively normalized. scispace.com This significantly improves the precision and accuracy of the final concentration measurement. clearsynth.comscispace.com

Deuterated standards are crucial for instrument calibration and for mitigating a common problem in LC-MS known as the "matrix effect." clearsynth.com The matrix effect occurs when components in a complex biological sample (the matrix) interfere with the ionization of the target analyte, causing either ion suppression or enhancement and leading to inaccurate results. myadlm.orgnih.gov

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. waters.com Because the deuterated standard is chemically almost identical to the analyte, it is affected in a very similar way. reddit.com Therefore, the ratio of the analyte to the internal standard remains constant, effectively compensating for the matrix effect and ensuring a reliable quantification. clearsynth.comwaters.com However, it is important to note that slight differences in chromatographic retention time between the deuterated and non-deuterated compounds can sometimes lead to differential matrix effects, a phenomenon that must be carefully evaluated during method development. waters.commyadlm.org

Significance of Deuterated Compounds in Analytical Chemistry

Evolution of Deuterated Compound Utilization in Research Contexts

The application of deuterated compounds in research has evolved significantly over the decades. Initially used primarily as tracers in metabolic studies, their role has expanded to the development of new chemical entities with potentially improved therapeutic profiles. ucsb.edunih.gov

The scientific community has been aware of the effects of deuterium since its discovery in the 1930s. princeton.edu However, its application in medicinal chemistry began to be seriously explored in the 1960s. nih.gov Early studies focused on using deuterium substitution to understand reaction mechanisms and metabolic pathways. ucsb.edu The key principle underpinning this application is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength means that it takes more energy to break a C-D bond, which can slow down chemical reactions, including the metabolic processes that break down drugs in the body. nih.govnih.gov

In recent years, the use of deuterium has shifted from a mere research tool to a strategic approach in drug design and development, often referred to as "precision deuteration." nih.govnih.gov This strategy involves selectively replacing hydrogen atoms with deuterium at sites on a drug molecule that are known to be susceptible to metabolic breakdown. nih.gov

The primary goals of this approach are to:

Enhance Metabolic Stability: By slowing down the rate of metabolism, the drug can remain in the body for a longer period, potentially leading to a longer duration of action. ucsb.edunih.gov

Reduce Formation of Toxic Metabolites: In some cases, the metabolism of a drug can produce toxic byproducts. Deuteration can alter the metabolic pathway, reducing the formation of these harmful metabolites. nih.gov

This "deuterium switch" strategy has led to the development of several deuterated drugs. A notable example is deutetrabenazine, the first deuterated drug to receive FDA approval, which offers an improved side-effect profile compared to its non-deuterated counterpart. nih.gov The success of such drugs has solidified the role of deuterium in modern medicinal chemistry, with many pharmaceutical companies now routinely exploring deuterated versions of their drug candidates. nih.gov For a compound like this compound, its value lies not only as an analytical standard but also as a potential therapeutic candidate with a modified metabolic profile compared to Tofenacin. cymitquimica.com The deuteration on the ethylamine (B1201723) chain is a strategic placement, as this part of the molecule is susceptible to metabolism.

Physicochemical Properties

Below is a table comparing the physicochemical properties of Tofenacin Hydrochloride and its deuterated analog.

PropertyTofenacin HydrochlorideThis compound
Molecular Formula C₁₇H₂₂ClNOC₁₇H₁₈D₄ClNO
Molecular Weight 291.8 g/mol nih.gov295.84 g/mol cymitquimica.comlgcstandards.com
Synonyms N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride nih.govN-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine Hydrochloride-d4; Tofenacine Hydrochloride-d4 cymitquimica.com

Mentioned Compounds

Synthetic Methodologies for Deuterated this compound

The introduction of deuterium, a stable isotope of hydrogen, into pharmaceutical compounds like Tofenacin has become a critical strategy in drug discovery and development. nih.gov Deuteration can significantly alter the pharmacokinetic properties of a drug, often leading to improved metabolic stability and a more favorable safety profile. nih.govclearsynth.com This article delineates the primary synthetic methodologies applicable for the preparation of this compound, focusing on established strategies for deuterium incorporation into organic molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i12D2,13D2;

InChI Key

YAXWIYFUVISXRS-QJUQVXHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(C1=CC=CC=C1)C2=CC=CC=C2C)NC.Cl

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of Deuterated Tofenacin

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to isotopically labeled compounds like Tofenacin-d4 is particularly insightful.

Deuterium (B1214612) NMR (²H NMR) for Labeling Site Confirmation

Deuterium (²H) NMR spectroscopy is the definitive method for directly observing the deuterium nuclei within a molecule. This technique is instrumental in confirming that the deuterium atoms in Tofenacin (B95592) Hydrochloride Salt-d4 are located at the intended positions. The ²H NMR spectrum will exhibit signals corresponding to the chemical environments of the deuterium atoms. The chemical shifts of these signals provide direct evidence of the specific sites of deuteration, thereby verifying the successful and specific isotopic labeling of the tofenacin molecule.

Proton NMR (¹H NMR) for Residual Protium Detection

While ²H NMR confirms the presence and location of deuterium, Proton (¹H) NMR spectroscopy is crucial for assessing the isotopic purity of Tofenacin Hydrochloride Salt-d4. Specifically, ¹H NMR is used to detect any residual, non-deuterated (protium) species. By comparing the integrals of the signals in the regions where deuterium substitution is expected with the integrals of other protons in the molecule, the degree of deuteration can be quantified. The absence or significant reduction of signals at the labeled positions confirms a high level of isotopic enrichment. It is important to note that chemical shift values can be influenced by factors such as temperature and the solvent used. sigmaaldrich.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. researchgate.net This technique can measure the mass of the molecule with very high precision, typically to within a few parts per million (ppm). researchgate.net This accuracy allows for the unambiguous determination of the molecular formula, confirming the presence of the four deuterium atoms by the corresponding increase in molecular weight compared to the non-deuterated tofenacin. HRMS also provides information on the isotopic abundance, further verifying the successful incorporation of the deuterium labels. nih.gov

Analytical Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement, elemental composition, isotopic abundance

On-Line Hydrogen/Deuterium Exchange LC/MS for Exchangeable Proton Determination

On-line Hydrogen/Deuterium Exchange Liquid Chromatography-Mass Spectrometry (H/D-X LC/MS) is a powerful technique for determining the number of exchangeable protons in a molecule. researchgate.net In the context of this compound, this method can provide valuable insights into the compound's structure and its behavior in solution.

The core principle of H/D-X is the exchange of labile hydrogens (typically those attached to heteroatoms like oxygen, nitrogen, or sulfur) with deuterium from a deuterated solvent. researchgate.netthermofisher.com This exchange results in an increase in the molecular weight of the analyte, which is then detected by the mass spectrometer. The number of exchangeable protons can be determined by the mass shift observed. researchgate.net

For this compound, the exchangeable protons would primarily be the one on the secondary amine and potentially any associated with the hydrochloride salt. The process involves introducing the sample into a deuterated mobile phase prior to its entry into the mass spectrometer. The degree of deuteration can be influenced by factors such as temperature, pH, and the residence time in the deuterated environment. nih.gov

A typical H/D-X LC/MS workflow for analyzing a small molecule like this compound would involve:

Sample Preparation: Dissolving the compound in a suitable non-deuterated solvent.

On-Line Exchange: Introducing the sample into the LC system where the mobile phase is a deuterated solvent (e.g., D₂O).

Chromatographic Separation: A rapid separation on a reversed-phase column to minimize back-exchange. nih.gov

Mass Spectrometric Detection: Analysis of the eluent by a high-resolution mass spectrometer to accurately measure the mass increase due to deuterium incorporation. thermofisher.com

The data obtained from this analysis provides a fundamental structural descriptor, complementing information from other analytical techniques. researchgate.net

Chromatographic Methodologies for Purity and Identity

Chromatographic techniques are indispensable for verifying the purity and confirming the identity of pharmaceutical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds. For this compound, an HPLC method would be developed to separate the main compound from any potential impurities, including non-deuterated Tofenacin, starting materials, and by-products.

A typical HPLC system for this purpose would consist of:

A pump to deliver the mobile phase at a constant flow rate.

An injector to introduce a precise volume of the sample solution.

A chromatographic column (e.g., a C18 reversed-phase column) to perform the separation.

A detector, most commonly a UV-Vis detector, to monitor the separated components.

The purity of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds

While Tofenacin Hydrochloride Salt is not volatile, GC-MS is a critical technique for analyzing volatile deuterated compounds that could be present as impurities or degradation products. bath.ac.uk This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov

The process involves:

Sample Introduction: Volatilizing the sample in a heated injection port.

Gas Chromatographic Separation: Separating the volatile components in a capillary column based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Detection: Fragmenting the separated components and analyzing the resulting mass-to-charge ratios to identify each compound.

For deuterated compounds, GC-MS can distinguish between the deuterated and non-deuterated forms based on their different molecular weights and fragmentation patterns. Thermal desorption (TD) can be coupled with GC-MS (TD-GC-MS) to analyze trace levels of volatile organic compounds (VOCs). nih.govresearchgate.net

Gel Permeation Chromatography (GPC) for Polymer-Related Applications

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. youtube.com While not directly applicable to the analysis of a small molecule like this compound itself, GPC is crucial in polymer-related applications where this compound might be used, for instance, in the analysis of polymer-based drug delivery systems. youtube.com

GPC can be used to determine the molecular weight distribution of polymers that might be formulated with Tofenacin. researchgate.net This is important for ensuring the quality and consistency of such products. The technique separates larger molecules, which elute first, from smaller molecules that can penetrate the pores of the column packing material. youtube.com

Other Spectroscopic and Physicochemical Analyses

Beyond chromatography, other spectroscopic and physicochemical analyses are essential for a comprehensive characterization of this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, an IR spectrum provides a "fingerprint" of the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations (both aromatic and aliphatic).

C-O stretching of the ether group.

N-H stretching and bending vibrations of the secondary amine.

C-D stretching vibrations, which would appear at a lower frequency compared to C-H bonds due to the heavier mass of deuterium.

Polarimetry for Optically Active Deuterated Compounds

Polarimetry is a crucial analytical technique for the characterization of chiral substances, such as Tofenacin and its deuterated analogues. anton-paar.com It measures the rotation of the plane of polarized light as it passes through a solution containing an optically active compound. wikipedia.org This phenomenon, known as optical rotation, is a fundamental property of molecules that lack mirror symmetry, referred to as chiral molecules. anton-paar.com The magnitude and direction of this rotation provide valuable information about the stereochemistry and enantiomeric purity of a compound. wikipedia.org

This compound possesses a chiral center at the carbon atom connecting the phenyl, tolyl, and ether oxygen groups, making it optically active. wikipedia.orgnih.gov Like its parent compound, orphenadrine (B1219630), tofenacin can exist as two non-superimposable mirror images called enantiomers. wikipedia.orgnih.gov These enantiomers have identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal amounts but in opposite directions. nih.gov The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (–). wikipedia.org

The specific rotation, [α], is a standardized measure of a chiral compound's optical activity and is calculated from the observed rotation, sample concentration, and light path length. wikipedia.org This value is a characteristic physical constant for a pure enantiomer under specific conditions (e.g., temperature and wavelength of light). wikipedia.org Research dating back to 1969 has addressed the resolution of the optical isomers of orphenadrine and its N-demethyl derivative, tofenacin, indicating the importance of stereoisomerism to this class of compounds. nih.gov

The introduction of deuterium atoms, as in this compound, can subtly influence the optical activity of the molecule. While the fundamental chirality is determined by the molecular structure, the substitution of hydrogen with its heavier isotope, deuterium, can lead to small but measurable changes in the specific rotation. acs.org This effect arises from the alteration of vibrational frequencies and bond polarizabilities within the chiral environment. Although there is no simple way to predict the exact change in rotation based on structure alone, experimental measurement via polarimetry is essential. masterorganicchemistry.com

The analysis of deuterated chiral compounds by polarimetry follows the same principles as for non-deuterated substances. anton-paar.com A polarimeter is used to measure the angle of rotation. youtube.com This information is critical in pharmaceutical development to ensure that a drug product contains the desired enantiomer, as different enantiomers can have distinct pharmacological activities. nih.gov

Below is an illustrative data table showing the type of information obtained from polarimetric analysis for a pair of enantiomers. Note that specific experimental values for this compound are not publicly available and the data presented here is hypothetical, based on the known principles of stereochemistry.

Property(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)Racemic Mixture (Hypothetical)
Direction of Rotation Levorotatory (-)Dextrorotatory (+)None
Specific Rotation [α] -X°+X°
Enantiomeric Excess 100%100%0%
Optical Purity 100%100%0%

This table illustrates the expected relationship between the enantiomers of a chiral compound. The specific rotation values ('X') are equal in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

The characterization of this compound by polarimetry is essential for confirming its stereochemical identity and purity. This analysis ensures that the isotopic labeling process has not affected the chiral integrity of the molecule and provides a key parameter for its comprehensive quality control.

Applications of Deuterated Tofenacin in Non Clinical Research Methodologies

Elucidation of Metabolic Pathways in In Vitro Systems

Deuterated compounds like Tofenacin-d4 are instrumental in mapping the complex metabolic transformations that drug candidates undergo.

Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems. nih.gov By introducing a molecule with a stable isotope, such as Tofenacin-d4, into an in vitro system, researchers can track the fate of the labeled atoms through various metabolic processes. nih.govnih.gov The deuterium (B1214612) atoms on Tofenacin-d4 act as a heavy label. When the compound is metabolized, the resulting products retain some or all of these deuterium atoms. Using mass spectrometry, scientists can distinguish these labeled metabolites from the myriad of other molecules in the system, allowing for the precise mapping of metabolic pathways and the identification of previously unknown metabolic products. youtube.com This method provides crucial insights into how the parent compound is processed, broken down, and eliminated at a cellular level. nih.gov

The strategic placement of deuterium atoms can reveal "metabolic hotspots," which are positions on a molecule that are particularly susceptible to enzymatic modification, often by cytochrome P450 (CYP450) enzymes. The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can slow down the rate of metabolic reactions that involve breaking this bond—a phenomenon known as the kinetic isotope effect (KIE).

To study drug metabolism in vitro, researchers frequently use subcellular fractions, such as liver microsomes, which are vesicles rich in drug-metabolizing enzymes like the CYP450 family. nih.gov Incubating Tofenacin (B95592) Hydrochloride Salt-d4 with human liver microsomes allows for the controlled, cell-free synthesis of its metabolites. nih.gov

A key application of this technique is the creation of deuterated metabolite standards. These biologically synthesized labeled metabolites can then be used as internal chromatographic markers to help find and positively identify the non-labeled metabolites produced in more complex biological samples from in vivo studies. nih.gov This approach has been successfully used to identify novel metabolites for other drugs, such as ketamine, where deuterated substrates were incubated with microsomes to aid in the assignment of analytical properties to their metabolites. nih.gov

Table 1: Hypothetical Metabolic Profile of Tofenacin-d4 in Human Liver Microsomes This table illustrates how deuterated metabolites, generated from Tofenacin-d4 in a microsomal incubation, can serve as markers to identify metabolites of the non-labeled drug.

Metabolite TypeObserved Mass (Tofenacin)Observed Mass (Tofenacin-d4)Mass Shift (Δm/z)Inference
Parent Compound256.16260.18+4Deuterated standard successfully identified.
N-Demethylation242.15245.17+3Metabolite retains the deuterated ethyl group. Confirms N-demethylation pathway.
Aromatic Hydroxylation272.16276.18+4Metabolite retains the intact deuterated side chain. Confirms hydroxylation on a phenyl ring.
O-Dealkylation198.09198.090Loss of the entire deuterated side chain. Confirms O-dealkylation.

Mechanistic Studies Employing Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring the KIE is a powerful tool for deducing reaction mechanisms, particularly for enzyme-catalyzed reactions. libretexts.orgprinceton.edu

Kinetic isotope effects are categorized as either primary or secondary. pediaa.com

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. libretexts.orgslideshare.net For Tofenacin-d4, a large PKIE (typically expressed as a kH/kD ratio of 2 or greater) in a metabolic reaction would strongly suggest that the cleavage of a C-D bond on the ethanamine moiety is a key part of the slowest, rate-limiting step. wikipedia.org

Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is on an atom that is not directly involved in bond-breaking or formation in the rate-determining step. pediaa.comslideshare.net SKIEs are generally much smaller than PKIEs (kH/kD is often close to 1) and arise from changes in the vibrational environment of the molecule as it moves to the transition state. wikipedia.org The magnitude and direction (normal, kH/kD > 1; or inverse, kH/kD < 1) of an SKIE can provide subtle but valuable information about changes in hybridization or steric environment at the transition state.

By comparing the rate of metabolism of Tofenacin with its deuterated analog, Tofenacin-d4, researchers can gain deep insights into the enzymatic mechanism. princeton.edu If a metabolic reaction, such as N-demethylation or hydroxylation, proceeds significantly slower for Tofenacin-d4 than for Tofenacin, it provides compelling evidence that C-H bond cleavage is the rate-determining step for that specific transformation. nih.govnih.gov

Table 2: Kinetic Isotope Effect (KIE) on Tofenacin Metabolism This table presents hypothetical data illustrating how KIE values can help determine the rate-limiting step for different metabolic pathways of tofenacin catalyzed by specific CYP450 enzymes.

Metabolic PathwayEnzymek_H (nmol/min)k_D (nmol/min)KIE (k_H/k_D)Interpretation
N-DemethylationCYP3A415.214.11.08Small SKIE; C-H bond cleavage is not rate-determining.
Ethyl-HydroxylationCYP2D68.51.46.07Large PKIE; C-H bond cleavage at the ethyl group is the rate-determining step. nih.gov
Aromatic HydroxylationCYP2C1911.310.91.04No significant KIE; reaction occurs away from the deuterated site.
N-OxidationFMO320.118.91.06Small SKIE; C-H bond cleavage is not rate-determining.

Probing Transition State Structures

The substitution of hydrogen with deuterium in Tofenacin can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the mass difference between the isotopes. researchgate.netnih.gov This effect is particularly useful in elucidating the mechanisms of enzyme-catalyzed reactions. By comparing the reaction kinetics of the non-deuterated Tofenacin with Tofenacin Hydrochloride Salt-d4, researchers can gain insights into the transition state structure of the reaction.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. cchmc.org If the bond to the isotopic hydrogen is being broken or formed in the rate-determining step of a reaction, a primary KIE will be observed. The magnitude of this effect can provide information about the geometry and vibrational frequencies of the transition state. For instance, a large KIE suggests a transition state where the hydrogen is symmetrically located between the donor and acceptor atoms. This information is critical for understanding how enzymes catalyze reactions and for designing more effective enzyme inhibitors.

Role as an Internal Standard in Research Analytical Development

This compound is widely used as an internal standard in the quantitative analysis of Tofenacin in various biological matrices. cymitquimica.comnih.gov An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known amount to both the calibration standards and the samples being analyzed.

Method Development and Validation in Non-Clinical Samples

During the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is essential for ensuring the accuracy and precision of the assay. nih.govnih.govnih.gov Its use helps to account for variability introduced during sample preparation, such as extraction and reconstitution steps. nih.gov By adding a known concentration of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during processing will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification of the analyte based on the ratio of the analyte's response to the internal standard's response. longdom.org

Table 1: Key Parameters in Analytical Method Validation

Validation ParameterDescriptionRole of Internal Standard
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Ensures the ratio of analyte to internal standard is proportional to the analyte concentration across the calibration range.
Accuracy The closeness of the test results obtained by the method to the true value.Corrects for systematic errors in sample preparation and analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Minimizes the impact of random variations in the analytical process.
Recovery The efficiency of the extraction procedure of an analytical method, within a limited range.The ratio of the internal standard's response in the extracted sample to its response in a neat solution provides a measure of extraction efficiency.

This table illustrates the fundamental parameters assessed during the validation of an analytical method and the crucial role of an internal standard like this compound in ensuring the reliability of the results.

Compensation for Matrix Effects and Ion Suppression in LC-MS

Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. longdom.orgnih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov Since this compound has nearly identical chromatographic retention time and ionization properties to Tofenacin, it experiences the same matrix effects. longdom.org By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more reliable and reproducible results. longdom.orgnih.gov

Quantitative Analysis in Preclinical Models (Excluding PK/ADME focus)

In preclinical research, accurate quantification of drug candidates in biological samples from animal models is crucial for evaluating their efficacy and mechanism of action. This compound serves as an ideal internal standard for such studies. For instance, when investigating the distribution of Tofenacin in different tissues or its binding to specific receptors, the use of a deuterated internal standard ensures that the measured concentrations are accurate, despite the varying and often complex matrices of different tissue homogenates. cchmc.org This allows for a precise assessment of the compound's behavior in the biological system, independent of pharmacokinetic or ADME (absorption, distribution, metabolism, and excretion) focused studies. nih.govresearchgate.net

Computational and Theoretical Modeling in Deuterated Drug Design

Computational methods are increasingly being used to predict the effects of deuteration on the properties of drug molecules. nih.govyoutube.com These methods can help to guide the synthesis of deuterated compounds by identifying the positions where deuterium substitution is most likely to lead to favorable changes in metabolism or other properties.

Molecular Dynamics Simulations to Assess Isotopic Effects on Stability and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. chemrxiv.orgusu.edunih.govmdpi.com By simulating the movements of atoms in Tofenacin and its deuterated analog, researchers can investigate how isotopic substitution affects the molecule's conformational flexibility, stability, and interactions with its biological target. nih.govchemrxiv.org

Virtual Screening for Deuteration Site Prioritization

Virtual screening encompasses a range of computational techniques used to predict the interaction of small molecules with biological targets, including metabolic enzymes. nih.gov In the context of deuteration, these methods are instrumental in identifying "metabolic soft spots"—the specific atomic sites within a molecule that are most susceptible to metabolism by enzymes such as the cytochrome P450 (CYP450) family. nih.govnih.gov By pinpointing these vulnerable positions on the tofenacin molecule, researchers can prioritize which hydrogen atoms to replace with deuterium to slow down metabolic breakdown.

The primary mechanism by which deuteration enhances metabolic stability is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond must be broken. bohrium.com This deceleration of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile by reducing the formation of toxic metabolites. bohrium.com

Predicting Metabolic Hotspots of Tofenacin

The metabolism of tofenacin, like many xenobiotics, is primarily mediated by CYP450 enzymes. nih.gov These enzymes catalyze various oxidative reactions, such as hydroxylation, N-dealkylation, and O-dealkylation. acs.orgnih.gov Virtual screening tools employ algorithms that model the interaction between the drug molecule and the active site of specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). researchgate.netnih.gov These tools can predict the likelihood of a metabolic reaction occurring at different positions within the molecule.

For tofenacin, several potential sites of metabolism can be hypothesized based on its chemical structure. These include the aromatic rings, the N-methyl group, and the ethylamino chain. In silico tools can rank these sites based on their predicted reactivity and accessibility to the enzymatic active site. nih.govacs.org

A hypothetical virtual screening of tofenacin to identify metabolic soft spots could yield the following predictions. The likelihood of metabolism is often presented as a score or probability.

Table 1: Predicted Metabolic Hotspots of Tofenacin by Virtual Screening
Potential Metabolic SiteType of MetabolismPredicted Reactivity Score (Hypothetical)Rationale for Prioritization
N-methyl groupN-demethylation0.85A common metabolic pathway for secondary amines, leading to the formation of the N-desmethyl metabolite.
para-position of the unsubstituted phenyl ringAromatic hydroxylation0.72A sterically accessible and electronically favorable site for electrophilic attack by CYP450.
ortho-methyl group on the tolyl ringBenzylic hydroxylation0.65Oxidation of the methyl group to a hydroxymethyl group is a known metabolic pathway for tolyl moieties.
alpha-carbon of the ethylamino chainOxidative deamination0.58Oxidation at this position can lead to the cleavage of the side chain.

Prioritization for Deuteration

Based on the hypothetical reactivity scores from the virtual screening, a strategy for deuteration can be formulated. The sites with the highest predicted reactivity are the primary candidates for deuterium substitution. In this case, the N-methyl group is identified as the most probable site of metabolism. Therefore, replacing the hydrogen atoms on the N-methyl group with deuterium (creating a -CD3 group) would be the highest priority to block this major metabolic pathway.

The following table outlines a deuteration strategy based on the virtual screening results.

Table 2: Deuteration Prioritization for Tofenacin Based on Virtual Screening
Deuteration SiteCorresponding Labeled CompoundPredicted Impact on MetabolismPriority Level
N-methyl groupTofenacin-d3Significant reduction in N-demethylation, potentially increasing the half-life of the parent drug.High
para-position of the phenyl ringTofenacin-d1Reduction in aromatic hydroxylation, potentially altering the metabolite profile.Medium
ortho-methyl group on the tolyl ringTofenacin-d3Reduction in benzylic hydroxylation.Medium-Low
alpha-carbon of the ethylamino chainTofenacin-d2Potential reduction in oxidative deamination.Low

The use of this compound in non-clinical research, where the four deuterium atoms are located on the ethylamino chain, allows for the investigation of the kinetic isotope effect on the metabolism at these specific positions. By comparing the metabolic profile of this compound with that of the non-deuterated tofenacin and other selectively deuterated analogs, researchers can experimentally validate the predictions from virtual screening. This iterative process of computational prediction followed by experimental verification is a cornerstone of modern drug design, enabling the rational development of more robust and effective therapeutic agents.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Advancements in Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds like Tofenacin-d4 is reliant on the continuous evolution of deuterium labeling technologies. researchgate.net Researchers are focused on developing more efficient, selective, and sustainable methods for introducing deuterium into complex organic molecules. researchgate.netnih.gov These advancements are critical for making deuterated compounds more accessible for research and potential therapeutic use. researchgate.net

A significant area of innovation is the development of novel catalytic systems that facilitate hydrogen isotope exchange (HIE). thieme-connect.com Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have become central to these efforts. thieme-connect.comnih.gov These catalysts allow for the direct and selective replacement of hydrogen with deuterium under mild conditions. acs.org

Recent breakthroughs include:

Iridium-based Catalysts : Systems like the Crabtree's catalyst and its successors are highly efficient for ortho-directed HIE, using deuterium gas (D₂) as the isotope source. thieme-connect.comacs.org These catalysts are valued for their high selectivity and ability to function at ambient temperatures. acs.org Iridium catalysts have also been shown to be effective in transfer deuteration reactions using deuterium oxide (D₂O) or deuterated alcohols as the deuterium source. marquette.edu

Ruthenium and Rhodium Nanoparticles : These nanoparticles serve as effective catalysts for H/D exchange in various organic molecules, including those with phosphorus-based functional groups. acs.org The choice between ruthenium and rhodium can determine the position of deuterium incorporation, offering a high degree of control over the labeling process. acs.org

Earth-Abundant Metal Catalysts : To improve cost-effectiveness and sustainability, research is also exploring catalysts based on earth-abundant metals like iron. nih.gov Iron complexes have demonstrated the ability to catalyze H/D exchange in (hetero)aromatic hydrocarbons, presenting a more economical alternative to precious metal catalysts. nih.gov

Interactive Table 1: Novel Catalytic Systems for Deuterium Exchange

Catalyst Type Metal Deuterium Source Key Advantages Relevant Research
Homogeneous Catalyst Iridium (Ir) D₂ gas, D₂O High selectivity, mild reaction conditions thieme-connect.comacs.orgmarquette.edu
Nanoparticle Catalyst Ruthenium (Ru) D₂ gas Control over deuteration position acs.org
Nanoparticle Catalyst Rhodium (Rh) D₂ gas Control over deuteration position acs.org
Homogeneous Catalyst Iron (Fe) Benzene-d₆ Uses earth-abundant metal, cost-effective nih.gov
Homogeneous Catalyst Palladium (Pd) D₂O Effective for ortho- and meta-selective deuteration thieme-connect.com

The widespread use of deuterated compounds is also dependent on the availability of sustainable and affordable deuterium sources. nih.gov While a variety of deuterated compounds are commercially available, their cost can be prohibitive. nih.gov

Deuterium Oxide (D₂O) : Commonly known as heavy water, D₂O is a relatively inexpensive and readily available source of deuterium, making it a preferred reagent in many labeling reactions. juniperpublishers.com

Seawater : As the most abundant source, seawater contains a small but significant fraction of deuterium (approximately 0.0156%). sustainability-directory.com Its vastness makes it a practically inexhaustible reservoir. sustainability-directory.com Developing efficient extraction technologies from seawater is a key goal for long-term sustainability. youtube.com

Advanced Production Methods : Companies are developing proprietary technologies to enrich deuterium oxide from natural water with near-zero emissions, offering a significant improvement over traditional production methods. isowater.com Other novel approaches, such as in-situ production in fusion reactors via ionization and electromagnetic separation, are also being explored. cam.ac.uk

Interactive Table 2: Primary Deuterium Sources

Source Typical Form Abundance/Availability Key Characteristic
Seawater HDO in H₂O Vast, practically inexhaustible Most promising long-term source. sustainability-directory.com
Natural Gas/Oil Deposits Trace amounts Lower concentration than water Not economically viable as a primary source. sustainability-directory.com
Atmospheric Moisture HDO in H₂O Ubiquitous Practical extraction is currently limited. sustainability-directory.com

Expanding the Scope of Mechanistic Biological Research

Deuterated analogs like Tofenacin-d4 are invaluable tools for conducting detailed mechanistic studies in biology. nih.govosti.gov The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule, providing deep insights into biological processes. capes.gov.brnih.gov

The kinetic isotope effect is a powerful tool for probing enzyme mechanisms. By replacing hydrogen with deuterium at a site of metabolic attack, the rate of enzymatic reaction can be slowed. This allows researchers to study the interaction between a drug and its metabolizing enzyme, such as those in the cytochrome P450 (CYP) family, in greater detail. nih.gov

For a compound like Tofenacin (B95592), which is known to interact with cytochrome P450 enzymes, its deuterated analog Tofenacin-d4 can be used to:

Identify Metabolic Soft Spots : Pinpoint the specific sites on the molecule that are most susceptible to metabolism. nih.gov

Quantify Metabolic Stability : In vitro studies with CTP-656 (a deuterated analog of ivacaftor) showed a marked enhancement in metabolic stability, a result that can be extrapolated to other deuterated compounds. nih.gov

Modify Pharmacokinetic Profiles : Slowing down metabolism can increase a drug's half-life and exposure, potentially leading to improved therapeutic profiles. juniperpublishers.combioscientia.de Studies with deutetrabenazine, the first FDA-approved deuterated drug, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.govbioscientia.de

Isotopically labeled compounds have long been used as tracers to map metabolic and biological pathways. acs.orgnih.gov Tofenacin is the primary active metabolite of orphenadrine (B1219630) and is believed to contribute to orphenadrine's therapeutic effects in managing depressive symptoms in Parkinson's disease patients. wikipedia.org

The use of Tofenacin-d4 could allow researchers to:

Trace Metabolic Conversion : Precisely follow the conversion of orphenadrine to Tofenacin and track its subsequent distribution and clearance.

Distinguish from Endogenous Compounds : Clearly differentiate the administered drug and its metabolites from other molecules in a biological system.

Clarify Therapeutic Mechanisms : Elucidate the specific biochemical pathways through which Tofenacin exerts its effects as a serotonin-norepinephrine reuptake inhibitor. ebiohippo.com

Interactive Table 3: Examples of Deuterated Drugs and Their Research Applications

Deuterated Drug Parent Compound Therapeutic Indication Purpose of Deuteration
Deutetrabenazine Tetrabenazine Chorea associated with Huntington's disease Reduce metabolic rate, decrease dosing frequency. nih.govbioscientia.de
Deucravacitinib (Novel Compound) Psoriasis Avoid formation of a non-selective metabolite, improving safety. nih.gov
CTP-656 Ivacaftor Cystic Fibrosis Enhance metabolic stability and prolong half-life for once-daily dosing. nih.gov
VV116 Remdesivir COVID-19 Improve oral bioavailability. nih.govpharmafocusasia.com

Integration of Deuterated Analogs in Advanced Analytical Platforms

In the realm of bioanalysis, deuterated compounds are essential for achieving high accuracy and precision. researchgate.netnih.gov Tofenacin Hydrochloride Salt-d4 is ideally suited for use as an internal standard in quantitative mass spectrometry assays. medchemexpress.comresearchgate.net

When quantifying the concentration of Tofenacin in biological samples (e.g., plasma, tissue), a known amount of Tofenacin-d4 is added to the sample. researchgate.net Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, processing, and chromatographic separation. researchgate.net However, its slightly higher mass allows it to be distinguished by a mass spectrometer. By comparing the signal of the analyte to the signal of the known quantity of the internal standard, analysts can correct for any sample loss during preparation and for variations in instrument response, leading to highly reliable quantification. researchgate.net This is a critical function in both preclinical pharmacokinetic studies and clinical drug monitoring.

Theoretical Implications of Deuteration Beyond Metabolism

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This is due to the lower zero-point vibrational energy of the heavier deuterium atom. While this "kinetic isotope effect" is famously exploited to slow drug metabolism, the implications of deuteration extend to more fundamental aspects of molecular science. nih.govrsc.org

Deuteration can influence the non-covalent interactions that govern how molecules recognize and bind to each other, such as a drug binding to its protein target. nih.govnih.gov The changes in bond vibrational frequencies upon isotopic substitution can alter the energetics of binding. nih.gov This "binding isotope effect" arises because the vibrational environment of the isotope changes when a molecule transitions from a free state to a bound state. nih.gov

These effects can be subtle but are measurable and provide a high-resolution tool for probing the atomic details of molecular interactions. nih.gov For instance, studying these effects can reveal information about the distortion of bond angles and the polarization of bonds that occur when a ligand fits into the active site of an enzyme or receptor. nih.gov Isotope effects on hydrogen bonds, which are critical for molecular recognition, can be studied using techniques like NMR spectroscopy to understand hydrogen bond strength and geometry. nih.govruc.dk Researchers have even observed that isotopologues can induce different mechanical responses in sensitive polymer-based sensors, directly demonstrating that molecular recognition can be isotope-dependent. rsc.orgresearchgate.net

The replacement of hydrogen with deuterium can induce measurable changes in the fundamental physicochemical properties of a molecule. nih.govrsc.org These alterations are not limited to bond strength but can affect bulk properties like melting point, solubility, hydrophilicity, and even crystal packing. nih.govnih.gov

For example, studies have shown that deuteration can increase the solubility of a drug, as was observed with flurbiprofen-d8. nih.gov In other materials, deuteration can significantly raise the phase transition temperature, stabilizing certain physical states like the ferroelectric phase in some crystals. rsc.org These changes stem from the subtle differences in molecular volume, polarizability, and the nature of intermolecular forces like hydrogen bonds and van der Waals interactions when deuterium is present. rsc.orgresearchgate.net While often slight, these modifications can be strategically employed to fine-tune the properties of molecules, creating specialized research tools or materials with enhanced performance characteristics. rsc.org

Table 2: Comparison of Physicochemical Properties for Flurbiprofen (B1673479) and its Deuterated Analog

PropertyFlurbiprofen (FP)Flurbiprofen-d8 (FP-d8)Impact of Deuteration
Melting Point 114-116 °C110-112 °CLowered melting point
Heat of Fusion 27.8 kJ/mol24.5 kJ/molDecreased heat of fusion
Aqueous Solubility Lower~2-fold HigherIncreased solubility
Crystal Structure MonoclinicMonoclinicNo significant change observed
Data derived from a study on flurbiprofen and its deuterated form, illustrating the potential impact of deuteration on physical properties. nih.gov

Q & A

Q. How can machine learning optimize deuterated Tofenacin formulation development?

  • Methodological Answer : Train random forest models on historical data (excipient compatibility, stability scores) to predict optimal formulations. Input variables: LogP (2.8), pKa (9.1), and excipient HLB values. Validate via DoE (Design of Experiments) with 3 factors (surfactant %, pH, lyophilization cycle) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.